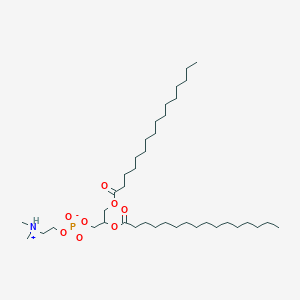
Basic copper sulfate
Descripción general
Descripción
Basic copper sulfate, also known as cupric sulfate, is a chemical compound with the formula CuSO4 . It is highly soluble and crystalline . The most common form of copper sulfate is its pentahydrate, characterized by its bright blue color . The anhydrous form of this salt is a powder that is white .
Synthesis Analysis
Copper sulfate can be prepared by treating metallic copper with heated and concentrated sulfuric acid, or by treating the oxides of copper with dilute sulfuric acid . The oxidation state exhibited by the copper atom in a CuSO4 molecule is +2 .Molecular Structure Analysis
The CuSO4 molecule consists of an ionic bond between the copper cation (Cu2+) and the sulfate anion (SO42-) . The anhydrous form has an orthorhombic crystal structure, while the pentahydrate form has triclinic structures .Chemical Reactions Analysis
The copper ions present in copper sulfate react with the chloride ions belonging to concentrated hydrochloric acid, leading to the formation of tetrachlorocuprate (II) . When heated to 650°C, CuSO4 undergoes a decomposition reaction to yield cupric oxide (CuO) and SO3 (sulfur trioxide) .Physical And Chemical Properties Analysis
The molar mass of the anhydrous and the pentahydrate forms of copper sulfate are 159.609 grams/mole and 249.685 grams per mole respectively . Anhydrous CuSO4 has a grey-white, powdery appearance whereas the pentahydrate has a bright blue color . Both hydrated and anhydrous copper sulfates tend to decompose on heating .Aplicaciones Científicas De Investigación
Thermal Decomposition :
- Tanaka and Koga (1988) explored the thermal behavior of basic copper(II) sulfates, noting their synthesis and decomposition processes, using techniques like IR spectroscopy and thermal analysis (Tanaka & Koga, 1988).
Use in Aquaculture :
- Yanong (2010) discussed the use of basic copper sulfate in marine aquaculture, focusing on its chemistry, toxicity, and application for controlling algae and aquatic weeds (Yanong, 2010).
Control of Algal Blooms :
- McKnight, Chisholm, and Harleman (1983) studied the use of copper sulfate as an algicide in drinking water reservoirs, emphasizing the importance of water chemistry and algal species sensitivity in determining effective dosages (McKnight et al., 1983).
Toxicity and Environmental Impact :
- McNevin and Boyd (2004) investigated the duration of elevated copper concentrations in catfish ponds after copper sulfate treatment, finding that it precipitates quickly and doesn't contaminate effluent (McNevin & Boyd, 2004).
Copper Electrodeposition :
- Grujicic and Pešić (2002) studied the nucleation mechanisms of copper during electrodeposition from sulfate solutions, finding factors like pH, copper concentration, and temperature affecting copper nucleation (Grujicic & Pešić, 2002).
Concrete Durability :
- Najimi, Sobhani, and Pourkhorshidi (2011) examined copper slag in concrete exposed to sulfate attack, highlighting its effectiveness in improving concrete resistance (Najimi et al., 2011).
Copper Toxicity in Aquatic Environments :
- Carvalho and Fernandes (2006) assessed the effect of copper sulfate toxicity on the neotropical fish Prochilodus scrofa, focusing on temperature and water pH (Carvalho & Fernandes, 2006).
Nanostructured Copper Sulfate :
- Krolevets et al. (2021) explored the properties of nanostructured copper sulfate, particularly for the prevention and treatment of hoof diseases in animals (Krolevets et al., 2021).
Safety And Hazards
Direcciones Futuras
Copper sulfate has a wide range of applications. It is used as a fungicide, algaecide, root killer, and herbicide in both agriculture and non-agricultural settings . It is also used as an antimicrobial and molluscicide . In the future, we might see more efficient ways of producing copper sulfate, as well as new applications in various industries .
Propiedades
IUPAC Name |
tetracopper;hexahydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Cu.H2O4S.6H2O/c;;;;1-5(2,3)4;;;;;;/h;;;;(H2,1,2,3,4);6*1H2/q4*+2;;;;;;;/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITQZINTSYBKIU-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu4H6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057958 | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Basic copper sulfate | |
CAS RN |
1333-22-8, 55200-89-0, 12527-76-3 | |
| Record name | Basic copper sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055200890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper hydroxide sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetracopper hexahydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tribasic copper sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC COPPER SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP529P5NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















